molecular formula C20H27ClN4O B6674098 N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride

N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride

Cat. No.: B6674098
M. Wt: 374.9 g/mol
InChI Key: YXCKEPQJIGPMRS-UHFFFAOYSA-N
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Description

“N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of azepane, pyrimidine, and benzamide moieties, which may contribute to its potential pharmacological properties.

Properties

IUPAC Name

N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O.ClH/c1-15-5-6-16(2)19(10-15)20(25)24(13-17-11-22-14-23-12-17)18-4-3-8-21-9-7-18;/h5-6,10-12,14,18,21H,3-4,7-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCKEPQJIGPMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CC2=CN=CN=C2)C3CCCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride” typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions using pyrimidine derivatives.

    Coupling with Benzamide: The final step involves coupling the azepane and pyrimidine moieties with a benzamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or pyrimidine rings.

    Reduction: Reduction reactions could be used to modify the functional groups on the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of benzamides are often explored for their potential therapeutic effects, such as anti-inflammatory, antipsychotic, or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride” would depend on its specific biological target. Generally, benzamide derivatives interact with proteins or enzymes, modulating their activity. This interaction could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-N’-(pyrimidin-5-ylmethyl)urea
  • N-(azepan-4-yl)-2,5-dimethylbenzamide
  • N-(pyrimidin-5-ylmethyl)-2,5-dimethylbenzamide

Uniqueness

The uniqueness of “N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride” lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of the azepane ring, in particular, could influence its binding affinity and selectivity for biological targets.

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